3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a butyl side chain, and a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Butyl Side Chain: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed through the cyclization of acylhydrazides with nitriles under dehydrating conditions, often using reagents like phosphorus oxychloride or thionyl chloride.
Coupling of the Substituents: The final step involves coupling the 4-chlorophenyl-substituted 1,2,4-oxadiazole with the quinazoline core via a suitable linker, such as a methylene bridge, using reagents like formaldehyde or paraformaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinazoline core or the oxadiazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced derivatives of the oxadiazole ring.
Scientific Research Applications
3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl-1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring with a 4-chlorophenyl substituent but may differ in other functional groups.
Quinazoline derivatives: Compounds with a quinazoline core but different substituents, such as alkyl or aryl groups.
Butyl-substituted quinazolines: Quinazoline compounds with a butyl side chain but different substituents on the core or other rings.
Uniqueness
3-butyl-1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19ClN4O3 |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
3-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C21H19ClN4O3/c1-2-3-12-25-20(27)16-6-4-5-7-17(16)26(21(25)28)13-18-23-19(24-29-18)14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
KLQIFWBLJPSMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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